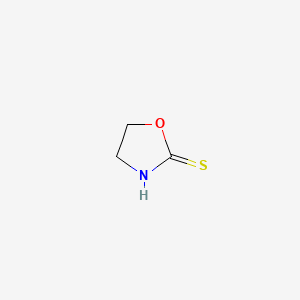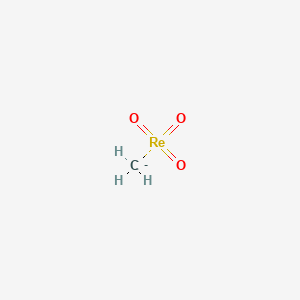
1,3-恶唑烷-2-硫酮
描述
1,3-Oxazolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing oxygen, nitrogen, and sulfur atoms.
科学研究应用
1,3-噁唑烷-2-硫酮已被广泛研究用于多个科学领域:
作用机制
1,3-噁唑烷-2-硫酮的作用机制涉及其与特定分子靶标的相互作用。例如,在其作为酶抑制剂的作用中,该化合物与酶的活性位点结合,阻止底物结合和随后的催化活性。 这种抑制可以通过各种途径发生,包括竞争性抑制和非竞争性抑制 .
生化分析
Biochemical Properties
1,3-Oxazolidine-2-thione plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as trimethylamine oxidase, leading to a significant decrease in its activity . Additionally, 1,3-Oxazolidine-2-thione increases the size of the thyroid gland, indicating its interaction with thyroid-related proteins . These interactions suggest that 1,3-Oxazolidine-2-thione can influence metabolic processes and enzyme regulation.
Cellular Effects
The effects of 1,3-Oxazolidine-2-thione on cellular processes are profound. It has been shown to severely depress hepatic trimethylamine oxidase activity in brown-egg layers, leading to changes in liver function . Furthermore, 1,3-Oxazolidine-2-thione influences cell signaling pathways and gene expression, particularly those related to thyroid function . These cellular effects highlight the compound’s potential impact on cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 1,3-Oxazolidine-2-thione exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit the activity of trimethylamine oxidase by binding to its active site . This inhibition leads to a decrease in the enzyme’s activity, affecting the metabolic processes it regulates. Additionally, 1,3-Oxazolidine-2-thione may influence gene expression by interacting with transcription factors involved in thyroid hormone regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Oxazolidine-2-thione change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1,3-Oxazolidine-2-thione remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 1,3-Oxazolidine-2-thione can lead to sustained changes in thyroid size and hepatic enzyme activity .
Dosage Effects in Animal Models
The effects of 1,3-Oxazolidine-2-thione vary with different dosages in animal models. At lower doses, the compound may cause mild changes in thyroid size and enzyme activity . At higher doses, 1,3-Oxazolidine-2-thione can lead to significant thyroid enlargement and severe depression of hepatic trimethylamine oxidase activity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
1,3-Oxazolidine-2-thione is involved in specific metabolic pathways, particularly those related to thyroid function. It interacts with enzymes such as trimethylamine oxidase, influencing metabolic flux and metabolite levels . The compound’s role in these pathways underscores its potential impact on overall metabolic regulation and enzyme activity.
Transport and Distribution
Within cells and tissues, 1,3-Oxazolidine-2-thione is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues, such as the thyroid and liver, are critical factors influencing its biochemical effects .
Subcellular Localization
The subcellular localization of 1,3-Oxazolidine-2-thione plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the thyroid and liver cells is particularly important for its role in modulating enzyme activity and gene expression .
准备方法
合成路线和反应条件
1,3-噁唑烷-2-硫酮可以通过多种方法合成。一种常见的方法是在碱性条件下使二硫化碳与2-氨基乙醇反应。反应通常如下进行:
CS2+NH2CH2CH2OH→1,3-噁唑烷-2-硫酮+H2O
该反应通常在升高的温度下,在氢氧化钠或氢氧化钾等碱的存在下进行 {_svg_1}.
工业生产方法
在工业环境中,1,3-噁唑烷-2-硫酮的生产通常涉及使用连续流动反应器,以确保高效且可扩展的合成。 反应条件经过优化,以实现最终产物的高产率和纯度 .
化学反应分析
反应类型
1,3-噁唑烷-2-硫酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成噁唑烷-2-酮。
还原: 1,3-噁唑烷-2-硫酮的还原可以生成噁唑烷。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用氢化铝锂等还原剂。
主要生成产物
氧化: 噁唑烷-2-酮。
还原: 噁唑烷。
取代: 各种取代的噁唑烷-2-硫酮衍生物.
相似化合物的比较
1,3-噁唑烷-2-硫酮可以与其他类似化合物进行比较,例如:
噁唑烷-2-酮: 缺少硫原子,具有不同的反应性和应用。
噁唑烷-2-硒酮: 含有硒而不是硫,导致不同的化学性质和反应性.
独特性
1,3-噁唑烷-2-硫酮的独特性在于硫原子的存在,它赋予了其独特的化学反应性和生物活性,而其氧或硒类似物则没有观察到 .
属性
IUPAC Name |
1,3-oxazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NOS/c6-3-4-1-2-5-3/h1-2H2,(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMURLIQHQSKULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873511 | |
| Record name | 2-Oxazolidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5840-81-3, 28470-84-0 | |
| Record name | 2-Oxazolidinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidinethione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028470840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolidine-2-thione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxazolidine-2-thione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxazolidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-oxazolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-OXAZOLIDINE-2-THIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMJ3CUW4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Phenoxybenzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225401.png)
![4-[[5-(1,3-Benzothiazol-2-yl)-2-thiophenyl]-oxomethyl]-1-piperazinecarboxaldehyde](/img/structure/B1225405.png)
![(2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid](/img/structure/B1225406.png)



![N-[(2-chlorophenyl)methyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-5-nitro-4-triazolimine](/img/structure/B1225410.png)
![3-Pyridinecarboxylic acid [2-(2-furanyl)-4-oxo-1-benzopyran-3-yl] ester](/img/structure/B1225411.png)
![{4-[(2-BROMOPHENOXY)METHYL]PHENYL}(PIPERIDINO)METHANONE](/img/structure/B1225413.png)
![N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide](/img/structure/B1225417.png)
![[2-(4-Chlorophenyl)-4-triazolyl]-phenylmethanone](/img/structure/B1225419.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,4,6-trimethylbenzamide](/img/structure/B1225424.png)
![N-(4-acetylphenyl)-2-[[1-(3,5-dimethoxyphenyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1225426.png)
